molecular formula C18H16ClNO3 B5835869 Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate

Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate

Cat. No.: B5835869
M. Wt: 329.8 g/mol
InChI Key: KXPRVRLAHDLCRV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate is an organic compound with a complex structure that includes a chlorophenyl group, an oxopropenyl group, and an aminobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobenzoate in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate
  • Ethyl 2-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate

These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-12-11-17(21)13-7-9-14(19)10-8-13/h3-12,20H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRVRLAHDLCRV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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